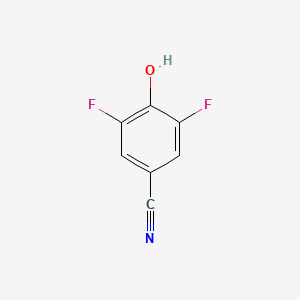

3,5-Difluoro-4-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZJDPPWWFJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444265 | |

| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-54-6 | |

| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-hydroxy-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-hydroxybenzonitrile is a pivotal building block in contemporary medicinal chemistry, valued for its role in constructing complex pharmaceutical agents.[1][2] This technical guide provides an in-depth, field-proven methodology for its synthesis, commencing with the readily available starting material, 3,5-difluoroaniline. The described four-step synthetic pathway is chemically robust, proceeding through diazotization, hydrolysis, regioselective formylation, and a final aldehyde-to-nitrile conversion. This document emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comprehensive framework for ensuring a reproducible and scalable synthesis.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. The 3,5-difluoro-4-hydroxyphenyl motif is particularly significant, appearing in a range of advanced therapeutic candidates. This compound serves as a versatile intermediate, providing a synthetically accessible handle—the nitrile group—for elaboration into various functional groups essential for active pharmaceutical ingredients (APIs).[3][4] Its structured synthesis is therefore a critical competency for laboratories engaged in pharmaceutical and agrochemical research and development.[3]

Recommended Synthetic Strategy: A Four-Step Approach

The conversion of 3,5-difluoroaniline to this compound is most reliably achieved via a four-step sequence. This route was designed for its logical flow, use of well-established transformations, and high degree of control at each stage. The pathway circumvents the direct cyanation of a phenol, which can be challenging, by first installing a formyl group that is readily converted to the target nitrile.

The overall transformation is as follows:

Caption: Overall synthetic workflow from 3,5-difluoroaniline.

Experimental Protocols and Mechanistic Discussion

This section provides a detailed, step-by-step methodology for each transformation, grounded in established chemical principles.

Step 1: Diazotization of 3,5-Difluoroaniline

Principle & Causality: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The electrophilic nitrosonium ion (NO⁺) then reacts with the nucleophilic amine. The reaction is performed at 0–5 °C because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures.

Detailed Protocol:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄) in water, cooled to 0–5 °C in an ice-salt bath, add 3,5-difluoroaniline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the resulting slurry for 15 minutes until a fine, uniform suspension of the aniline salt is formed.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature strictly between 0–5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Self-Validation Check: Confirm the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signifying the full consumption of the starting aniline. The resulting solution, containing the 3,5-difluorobenzenediazonium salt, should be used immediately in the next step.

Step 2: Hydrolysis of the Diazonium Salt to 3,5-Difluorophenol

Principle & Causality: The diazonium group (-N₂⁺) is an excellent leaving group. By heating the aqueous acidic solution of the diazonium salt, the C-N bond cleaves, releasing nitrogen gas and forming a highly reactive aryl cation. This cation is immediately trapped by water, a nucleophile, to yield the corresponding phenol. This is a classic and effective method for synthesizing phenols from anilines.[5][6]

Detailed Protocol:

-

Gently heat the diazonium salt solution prepared in Step 1 to approximately 50-60 °C. A steady evolution of nitrogen gas will be observed.

-

Continue heating until the gas evolution ceases, indicating the completion of the reaction. The solution will typically darken.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,5-difluorophenol, which can be purified by distillation or column chromatography.

Step 3: Vilsmeier-Haack Formylation of 3,5-Difluorophenol

Principle & Causality: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[7][8] The reaction between a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] The phenol's hydroxyl group is a strong activating, ortho-, para-director. The Vilsmeier reagent, a mild electrophile, attacks the electron-rich aromatic ring, with substitution occurring preferentially at the less sterically hindered para position to yield 3,5-difluoro-4-hydroxybenzaldehyde.[7][10]

Detailed Protocol:

-

In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 3,5-difluorophenol (1.0 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.

-

Stir vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde, often resulting in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Step 4: Conversion of Aldehyde to this compound

Principle & Causality: This transformation is a reliable two-stage, one-pot process. First, the aldehyde reacts with hydroxylamine to form an aldoxime.[11][12] Subsequently, the aldoxime is dehydrated to yield the nitrile.[11][13] Various dehydrating agents can be employed; a common and effective method involves heating the oxime in a high-boiling solvent or with a reagent like acetic anhydride. The mechanism involves the conversion of the hydroxyl group into a better leaving group, followed by elimination to form the carbon-nitrogen triple bond.[14]

Detailed Protocol:

-

Dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as formic acid or DMF.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equivalents).[15]

-

Heat the mixture under reflux for the time required to convert the aldehyde to the oxime (monitor by TLC).

-

Continue to heat the reaction mixture (often at a higher temperature if using a high-boiling solvent like DMF) to effect the dehydration of the intermediate oxime to the nitrile.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data and Yield Summary

The following table provides expected quantitative data for the synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.

| Step | Transformation | Key Reagents | Intermediate/Product | Expected Yield (%) |

| 1 & 2 | Aniline → Phenol | 1. NaNO₂, H₂SO₄2. Heat | 3,5-Difluorophenol | 70-80% |

| 3 | Phenol → Aldehyde | POCl₃, DMF | 3,5-Difluoro-4-hydroxybenzaldehyde | 75-85% |

| 4 | Aldehyde → Nitrile | NH₂OH·HCl, Heat | This compound | 80-90% |

Safety and Handling Considerations

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. All operations involving them should be conducted at low temperatures (0–5 °C) and behind a safety shield. They should never be allowed to dry out and are best used immediately in solution.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reagents: Standard laboratory safety practices should be followed for all reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic route detailed in this guide, progressing from 3,5-difluoroaniline through a phenol intermediate, offers a reliable and scalable method for producing high-purity this compound. By understanding the mechanistic underpinnings of each step—diazotization, hydrolysis, Vilsmeier-Haack formylation, and oxime dehydration—researchers can effectively troubleshoot and optimize the process. This pathway provides drug development professionals with a robust tool for accessing a key molecular scaffold, thereby facilitating the discovery and synthesis of next-generation therapeutics.

References

-

Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. (2015). YouTube. Retrieved from [Link]

-

A Simple Synthesis of Nitriles from Aldoximes. National Institutes of Health (NIH). Retrieved from [Link]

-

Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry. Retrieved from [Link]

- Process for preparing 3,5-difluoroaniline. Google Patents.

- Process for preparing 3,5-difluoroaniline. Google Patents.

-

Alternative synthetic route towards nitriles by using aldehydes... ResearchGate. Retrieved from [Link]

-

3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Angene. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

-

Conversion of Aldehydes to Nitriles. Sciencemadness.org. Retrieved from [Link]

- Process for preparing 3,5-difluoroaniline. Google Patents.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Retrieved from [Link]

-

Synthesis of 3,5-difluoroaniline. PrepChem.com. Retrieved from [Link]

-

Synthesis method of 3, 5-difluorophenol. Patsnap. Retrieved from [Link]

-

4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Angene. Retrieved from [Link]

- A kind of preparation method of 3,5 difluorophenol. Google Patents.

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

- Synthesis process of 3, 5-difluorophenol. Google Patents.

-

Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. Retrieved from [Link]

-

The Chemical Profile of 3,5-Dimethyl-4-hydroxybenzonitrile for Drug Discovery. Angene. Retrieved from [Link]

-

Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

- Preparation method of 3, 5-difluorophenol. Google Patents.

-

Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. National Institutes of Health (NIH). Retrieved from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. ResearchGate. Retrieved from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]

- Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. Google Patents.

- Preparation method of 3, 5-difluorophenol. Google Patents.

-

This compound (C007B-129405). Cenmed Enterprises. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 12. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. asianpubs.org [asianpubs.org]

Spectroscopic data of 3,5-Difluoro-4-hydroxybenzonitrile

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Difluoro-4-hydroxybenzonitrile

Introduction

This compound is a key chemical intermediate whose structural motif is of significant interest in medicinal chemistry and agrochemical development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1][2] Consequently, the robust and unambiguous characterization of such fluorinated building blocks is a critical prerequisite for their application in drug discovery and materials science.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As a self-validating system, this document integrates theoretical principles with practical, field-proven methodologies for data acquisition and interpretation across infrared (IR) spectroscopy, multinuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and data interpretation is explained to provide researchers, scientists, and drug development professionals with a definitive reference for this compound.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound features a benzene ring substituted with a hydroxyl group, a nitrile group, and two fluorine atoms.

Key Structural Features:

-

Functional Groups: Hydroxyl (-OH), Nitrile (-C≡N), Fluoro (-F).

-

Aromatic System: A symmetrically substituted phenyl ring.

-

Symmetry: A C₂ᵥ symmetry axis passes through the C1-C4 bond, rendering the protons at positions 2 and 6 chemically and magnetically equivalent. Likewise, the fluorine atoms at positions 3 and 5, and the carbons at positions 2/6 and 3/5, are also equivalent. This symmetry simplifies the resulting NMR spectra.

Each of these features gives rise to characteristic signals in different spectroscopic domains, which, when analyzed in concert, provide conclusive evidence for the molecule's identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy probes the vibrational modes of molecular bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies characteristic of the bond type, strength, and the masses of the connected atoms. This provides a unique "fingerprint" of the functional groups present.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is chosen for its simplicity, requiring minimal sample preparation for solid powders.

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly installed and the system has completed its diagnostic checks.

-

Background Acquisition: Clean the ATR crystal surface (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.[3]

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Data Processing: Perform a baseline correction on the resulting spectrum to ensure accurate peak identification.

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation and Validation

The FTIR spectrum of this compound is dominated by several key absorption bands that validate its structure.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Shape | Rationale for Assignment |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. The broadness is a direct result of the diverse hydrogen-bonding environments in the solid state.[4] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Vibrations of the C-H bonds on the aromatic ring. |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp | The C≡N triple bond is highly polar, leading to a large change in dipole moment upon stretching, which results in a strong, sharp absorption.[5] Its position is characteristic of aromatic nitriles.[5] |

| Aromatic C=C Stretch | ~1610, ~1500 | Medium to Strong | Skeletal vibrations of the benzene ring. |

| C-F Stretch | ~1250 | Strong | The high electronegativity of fluorine results in a highly polar C-F bond, leading to a strong absorption band in the fingerprint region.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[7] It exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), which resonate at different frequencies depending on their local electronic environment. This allows for the mapping of the carbon-hydrogen framework and the direct observation of fluorine atoms.

Experimental Protocol: General NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons like phenols to ensure the -OH proton is observable.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition parameters are typically used, with adjustments made as needed for concentration.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹³C NMR, proton decoupling is routinely applied to simplify the spectrum and improve the signal-to-noise ratio.[8]

-

Data Processing: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phase-corrected, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C).[8]

Caption: General workflow for NMR data acquisition.

¹H NMR Data Interpretation

The ¹H NMR spectrum is simple due to the molecule's symmetry.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Assignment |

| Ar-H (H2, H6) | 7.2 - 7.8 | Triplet (t) | ³J(H,F) ≈ 7-9 Hz | These two protons are chemically equivalent. They are split into a triplet by coupling to the two adjacent, equivalent fluorine atoms (n=2, 2nI+1 = 2(2)(1/2)+1 = 3). |

| -OH | > 9 (in DMSO-d₆) | Broad Singlet (br s) | N/A | The chemical shift of this acidic proton is highly dependent on solvent, concentration, and temperature. It appears as a broad singlet due to chemical exchange and does not typically show coupling. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, confirming the molecular symmetry.

| Carbon Assignment | Expected δ (ppm) | Multiplicity (from C-F Coupling) | Rationale for Assignment |

| C3, C5 | 150 - 160 | Doublet (¹J(C,F) ≈ 240-260 Hz) | These carbons are directly bonded to fluorine, resulting in a characteristic large one-bond coupling constant.[7][9] They are highly deshielded. |

| C4 | 140 - 150 | Triplet (²J(C,F) ≈ 10-15 Hz) | This carbon is attached to the hydroxyl group and is coupled to the two adjacent fluorine atoms, appearing as a triplet. |

| C1 | ~105 | Triplet (²J(C,F) ≈ 8-12 Hz) | This quaternary carbon is attached to the nitrile group and is coupled to the two adjacent fluorine atoms. Its upfield shift is characteristic for a carbon situated between two fluorine atoms. |

| C2, C6 | 110 - 120 | Doublet (³J(C,F) ≈ 3-5 Hz) | These carbons are three bonds away from one fluorine and adjacent to the other, leading to complex but observable coupling. |

| C≡N | 115 - 120 | Singlet or narrow triplet | The nitrile carbon is typically found in this region.[10] It may show a small four-bond coupling to the fluorine atoms. |

¹⁹F NMR Data Interpretation

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][11]

Principle of Causality: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, providing a large spectral dispersion that is valuable for structural analysis.[11]

| Fluorine Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Assignment | | :--- | :--- | :--- | :--- | | F3, F5 | -110 to -130 (vs CFCl₃) | Triplet (t) | ³J(F,H) ≈ 7-9 Hz | The two fluorine atoms are chemically equivalent and will therefore produce a single resonance. This signal is split into a triplet by coupling to the two ortho protons (H2 and H6). The chemical shift is typical for fluoroaromatic compounds.[12] |

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, it provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Caption: Experimental workflow for EI-Mass Spectrometry.

Data Interpretation and Validation

| Feature | Expected m/z | Rationale for Assignment |

| Molecular Ion (M⁺•) | 155 | This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound (C₇H₃F₂NO = 155.10).[13] |

| High-Resolution MS | 155.0183 | High-resolution mass spectrometry can measure the mass with high precision, allowing for the confirmation of the elemental formula (Calculated for C₇H₃F₂NO: 155.0183).[14] |

| Key Fragments | 127 | Loss of CO from the molecular ion ([M-CO]⁺•). |

| 128 | Loss of HCN from the molecular ion ([M-HCN]⁺•). |

Conclusion

The collective spectroscopic data provides an unambiguous and self-validating confirmation of the structure of this compound. FTIR confirms the presence of the key hydroxyl, nitrile, and C-F functional groups. The simplicity of the ¹H and ¹⁹F NMR spectra, along with the four-signal ¹³C NMR spectrum, powerfully validates the molecule's C₂ᵥ symmetry. Finally, mass spectrometry confirms the correct molecular weight and elemental composition. This comprehensive characterization serves as an authoritative benchmark for researchers utilizing this important fluorinated building block in synthesis and development.

References

- A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles. Benchchem.

- A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.

- NMR | Fluorine Spectroscopy. Oxford Instruments.

- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications.

- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

- Nmr spectroscopy of fluorine 19. Slideshare.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- This compound. BLD Pharm.

- Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. Benchchem.

- Functional Groups and IR Tables. Chemistry LibreTexts.

- 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO). PubChemLite.

- This compound. ChemScene.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.

Sources

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemscene.com [chemscene.com]

- 14. PubChemLite - 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

1H NMR and 13C NMR spectrum of 3,5-Difluoro-4-hydroxybenzonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-Difluoro-4-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) analysis of this compound, a key fluorinated building block in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document presents a detailed ab initio prediction and interpretation of the anticipated ¹H and ¹³C NMR spectra based on established spectroscopic principles and data from analogous structures. We delve into the causal effects of the nitrile, hydroxyl, and fluorine substituents on chemical shifts and coupling constants. Furthermore, this guide offers a field-proven, step-by-step experimental protocol for acquiring high-fidelity NMR data, ensuring researchers can validate these predictions and confidently characterize this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of complex aromatic compounds.

Introduction: The Structural Significance of this compound

This compound (C₇H₃F₂NO) is a polysubstituted aromatic compound whose structural rigidity and specific electronic properties make it a valuable synthon.[1][2] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4] The vicinal fluorine atoms, combined with the hydrogen-bonding capability of the hydroxyl group and the electron-withdrawing nature of the nitrile, create a unique electronic and steric environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural confirmation of such molecules.[5] It provides precise information on the chemical environment, connectivity, and spatial relationships of atoms. This guide will first predict the key features of the ¹H and ¹³C NMR spectra and then detail the rigorous experimental methodology required to obtain and validate this data.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample preparation. [6]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. [7]DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds and slow the exchange of the hydroxyl proton, making it more easily observable. [8]CDCl₃ is an alternative for less polar analogues. The residual solvent peak of DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR. [9]2. Concentration:

-

For ¹H NMR , aim for a concentration of 10-50 mM, which typically corresponds to 5-20 mg of the compound in 0.6 mL of solvent. [6][10] * For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 50-200 mM, or 20-50 mg in 0.6 mL of solvent. [6][11]3. Dissolution and Transfer:

-

Weigh the sample accurately in a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent. [11] * Gently vortex or sonicate the vial to ensure complete dissolution. The solution must be homogeneous and free of any solid particles, which can degrade spectral resolution by interfering with the magnetic field homogeneity. [7] * Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. [12]Avoid creating air bubbles. The final sample height should be between 4.0 and 5.0 cm. [11]4. Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) and isopropanol or ethanol to remove any fingerprints or dust. [6]

-

Spectrometer Setup and Data Acquisition

These parameters are starting points and may require optimization based on the specific instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time. Then, "shim" the magnetic field by adjusting the shim coils to maximize its homogeneity, which results in sharp, symmetrical peaks. [6]2. Tuning and Matching: The NMR probe must be tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal transmission and reception. [6]3. Acquisition Parameters:

-

Pulse Sequence: For a standard 1D spectrum, a simple pulse-acquire sequence is sufficient.

-

Acquisition Time (aq): Typically 1-4 seconds. A longer acquisition time can improve resolution but also increases noise if the signal has already decayed. [13] * Relaxation Delay (d1): This is the time between scans. For accurate quantitative analysis (especially for ¹³C NMR), this delay should be at least 5 times the T₁ relaxation time of the slowest-relaxing nucleus in the molecule. [14][15]For a qualitative spectrum, 1-2 seconds is often sufficient for ¹H, while 2-5 seconds is a good starting point for ¹³C.

-

Number of Scans (ns): For ¹H NMR, 4 to 16 scans are usually enough for a sample of this concentration. For ¹³C NMR, a much larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio. [16]The signal-to-noise ratio improves with the square root of the number of scans. [16]

-

Conclusion

The structural characterization of this compound by NMR spectroscopy is straightforward, provided a systematic approach is taken. The predicted ¹H spectrum is dominated by a single, complex aromatic signal and a variable hydroxyl proton signal. The ¹³C spectrum is characterized by four aromatic signals, with large and highly diagnostic C-F coupling constants that confirm the positions of the fluorine atoms. By adhering to the rigorous experimental protocols outlined in this guide, researchers can obtain high-fidelity data to confirm these spectral features, enabling the unambiguous structural elucidation required for advanced research and development applications.

References

- Bini, R., Saielli, G., & Bagno, A. (2016). Computational 19F NMR. Journal of Molecular Modeling.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.

- Bou-Abdallah, F., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.

- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

- BenchChem. (2025). Optimizing NMR acquisition parameters for samples in So-D6. BenchChem.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- SDSU NMR Facility. (n.d.). Basic Acquisition Parameters. SDSU NMR Facility – Department of Chemistry.

- Tantillo, D. J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central.

- ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. ResearchGate.

- Nanalysis. (2021). NMR acquisition parameters and qNMR. Nanalysis.

- Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- ChemicalBook. (n.d.). 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum. ChemicalBook.

- Zácek, P., et al. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). NP-MRD.

- Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University.

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Acorn NMR.

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR spectrum. ChemicalBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Human Metabolome Database.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Human Metabolome Database.

- ChemScene. (n.d.). This compound. ChemScene.

- Reich, H. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog.

- dail, j. p., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- BLD Pharm. (n.d.). This compound. BLD Pharm.

- Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

- Thermo Scientific Chemicals. (n.d.). This compound, 97%. Thermo Fisher Scientific.

- Physical Chemistry Chemical Physics. (n.d.). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Royal Society of Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2967-54-6|this compound|BLD Pharm [bldpharm.com]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. azooptics.com [azooptics.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ckgas.com [ckgas.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. organomation.com [organomation.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

A Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,5-Difluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the characterization of these fluorinated molecules.[1][2][3] This guide provides an in-depth technical analysis of the ¹⁹F NMR chemical shifts of 3,5-Difluoro-4-hydroxybenzonitrile, a compound representative of a common structural motif in medicinal chemistry. Moving beyond a simple reporting of values, this document elucidates the underlying principles governing its ¹⁹F NMR spectrum, details a rigorous experimental protocol for its acquisition, and explores the influence of environmental factors such as solvent and pH. Furthermore, we introduce computational methods as a powerful predictive and validation tool.

Introduction: The Significance of ¹⁹F NMR in Structural Elucidation

¹⁹F NMR spectroscopy offers several distinct advantages for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses a spin of ½ and is 100% naturally abundant, resulting in high sensitivity comparable to that of ¹H NMR.[1][4][5] Critically, the chemical shift range of ¹⁹F is exceptionally wide—spanning over 800 ppm—which provides exquisite sensitivity to the local electronic environment.[5][6] This sensitivity makes ¹⁹F NMR a powerful "spectroscopic spy" for probing molecular interactions, conformational changes, and metabolic transformations.[2][3] For a molecule like this compound, ¹⁹F NMR is the most direct method for confirming the presence and electronic environment of the fluorine atoms, which are key to its designed properties.

Theoretical Framework: Predicting the ¹⁹F Chemical Shift

The chemical shift of the fluorine nuclei in this compound is determined by a balance of electronic effects from the substituents on the aromatic ring. Due to the molecule's symmetry, both fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum.

-

Substituent Effects :

-

Hydroxyl Group (-OH) : The para-hydroxyl group is a strong π-donor through resonance, increasing electron density at the ortho and para positions. This increased shielding would typically shift the fluorine resonance upfield (to less negative ppm values).

-

Nitrile Group (-CN) : The meta-nitrile group is a strong electron-withdrawing group through both induction and resonance, decreasing electron density on the ring. This deshielding effect would shift the resonance downfield.

-

Fluorine Atoms (-F) : Fluorine itself is highly electronegative, exerting a strong inductive electron-withdrawing effect, but also a resonance-based electron-donating effect.

-

The final observed chemical shift is a complex interplay of these competing factors. Based on typical chemical shift ranges for aryl fluorides, the resonance for this compound is anticipated to fall within the -100 to -140 ppm range (relative to CFCl₃).[7][8]

The Critical Role of the Molecular Environment

The high sensitivity of the ¹⁹F chemical shift to its surroundings means that experimental conditions can significantly alter the observed spectrum.[4][9][10] Understanding these effects is paramount for reproducibility and accurate interpretation.

Solvent Effects

The choice of deuterated solvent can cause significant variations in the ¹⁹F chemical shift, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[11] Polar, hydrogen-bond-donating or -accepting solvents will interact with the phenolic proton and the nitrile group, subtly altering the electronic distribution within the ring and, consequently, the shielding of the fluorine nuclei.

| Solvent | Polarity | Expected Interaction | Potential Shift Direction |

| Chloroform-d (CDCl₃) | Non-polar | Minimal specific interactions. | Serves as a good baseline. |

| DMSO-d₆ | Polar Aprotic | Strong H-bond acceptor at the -OH group. | Downfield shift due to polarization. |

| Methanol-d₄ (CD₃OD) | Polar Protic | Acts as both H-bond donor and acceptor. | Complex effects, likely downfield. |

| Benzene-d₆ | Aromatic | π-stacking and anisotropic effects. | Typically causes upfield shifts.[11] |

pH Dependence

The phenolic hydroxyl group makes this compound a pH-sensitive molecule. Deprotonation of the phenol to form the phenoxide anion will have a dramatic effect on the ¹⁹F chemical shift.

-

Protonated State (Low pH) : The -OH group acts as a moderate electron-donating group.

-

Deprotonated State (High pH) : The resulting phenoxide (-O⁻) is an exceptionally strong electron-donating group. This will massively increase electron density on the ring, causing a significant upfield shift (less negative ppm) of the ¹⁹F resonance.

This pH-dependent shift can be exploited to determine the pKa of the compound and makes such molecules potential candidates for development as ¹⁹F NMR-based pH indicators.[12][13][14]

Caption: Standard workflow for acquiring a ¹⁹F NMR spectrum.

Authoritative Grounding: Computational Prediction

When experimental data is unavailable or requires independent validation, quantum chemical methods provide a reliable means of predicting ¹⁹F NMR chemical shifts. [1][15]Density Functional Theory (DFT) has become a commonplace and accurate tool for this purpose. [1][16] A recommended methodology involves:

-

Geometry Optimization : Optimize the molecular structure using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)). [1]2. NMR Calculation : Perform a subsequent NMR shielding calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. [17]3. Solvation Model : Incorporating a continuum solvation model (e.g., SMD or PCM) can improve accuracy by accounting for bulk solvent effects. [1]4. Scaling : The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference compound (e.g., CFCl₃) and often scaled with empirical factors to correct for systematic errors in the calculation. [1] Studies have shown that methods like ωB97XD/6-31+G(d,p) can predict ¹⁹F shifts with a root mean square error (RMSE) of just a few ppm, which is often sufficient to distinguish between isomers or assign specific resonances in a complex molecule. [18]

Conclusion

The ¹⁹F NMR spectrum of this compound is a rich source of information, directly reporting on the electronic environment of the fluorine nuclei. Its single resonance is governed by the interplay of substituent effects and is highly sensitive to environmental conditions like solvent and pH. By following a rigorous, self-validating experimental protocol that includes careful sample preparation and the use of an internal standard, researchers can obtain high-quality, reproducible data. Furthermore, the application of computational DFT methods provides an authoritative framework for both predicting and confirming experimental results. This comprehensive approach ensures the accurate and reliable characterization of this and other vital fluorinated molecules in the drug development pipeline.

References

-

D. J. T. Tantillo, et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]

-

A. Whiting, et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Royal Society of Chemistry. Available at: [Link]

-

A. Whiting, et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv, Cambridge Open Engage. Available at: [Link]

-

S. R. Roy, et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Advances. Available at: [Link]

-

I. R. Ager & L. Phillips. (1972). 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei... Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

A. Dumon, et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]

-

I. R. Ager & L. Phillips. (1972). 19F Nuclear Magnetic Resonance Studies of Aromatic Compounds. Part 1. The Effect of Solvents on the Chemical Shift of Fluorine. RSC Publishing. Available at: [Link]

-

US Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. Available at: [Link]

-

A. D. W. Jones, et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Available at: [Link]

-

Reddit User Discussion. (2018). Need help with a question about 13C and 19F NMR. Reddit. Available at: [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. Chromservis. Available at: [Link]

-

A. T. Gill, et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. National Center for Biotechnology Information. Available at: [Link]

-

A. M. T. van der Boogaart, et al. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports. Available at: [Link]

-

E. K. Towett, et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]

-

UCSB Department of Chemistry and Biochemistry. F19 detection. NMR Facility, UCSB. Available at: [Link]

-

M. A. J. Duncton, et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

J. Vervoort, et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available at: [Link]

-

D. J. T. Tantillo, et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Europe PMC. Available at: [Link]

-

UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB. Available at: [Link]

-

C. J. Deutsch & J. S. Taylor. (1987). New class of 19F pH indicators: fluoroanilines. PubMed. Available at: [Link]

-

A. Dumon, et al. (2021). A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London. Available at: [Link]

-

Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: [Link]

-

A. D. W. Jones, et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

-

University of Ottawa. 19Flourine NMR. NMR Facility. Available at: [Link]

-

T. D. Harris, et al. (2017). pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. The Royal Society of Chemistry. Available at: [Link]

-

T. D. Harris, et al. (2017). pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex. RSC Publishing. Available at: [Link]

-

T. J. Schwartz, et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 12. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. | Imperial College London [data.hpc.imperial.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3,5-Difluoro-4-hydroxybenzonitrile

Introduction

3,5-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable synthon for creating complex molecular architectures. Accurate and precise quantification of this analyte, whether as a starting material, a process intermediate, or a metabolite, is critical for quality control, pharmacokinetic studies, and regulatory compliance.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the analysis of this compound, drawing upon foundational principles and field-proven strategies.

Section 1: Foundational Physicochemical Properties

A successful analytical method is built upon a thorough understanding of the analyte's chemical nature. The properties of this compound directly inform every decision in the method development process, from sample preparation to instrument settings.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₇H₃F₂NO | Provides the basis for calculating the exact mass. |

| Molecular Weight | 155.1 g/mol [1] | Determines the m/z of the parent ion. |

| Structure | Aromatic ring with -OH, -CN, and two -F groups | The phenolic -OH group is acidic and the primary site for deprotonation, making negative ion mode the logical choice. The nitrile and fluorine groups are strongly electron-withdrawing. |

| pKa | ~7-8 (Estimated) | The acidic nature of the phenolic proton dictates that analysis in negative ion mode ([M-H]⁻) will be highly efficient and sensitive. |

The key to analyzing this molecule is leveraging the acidic phenolic proton. In a solution with a pH above its pKa, the molecule will readily deprotonate, forming a stable phenoxide anion. This makes it an ideal candidate for electrospray ionization in negative mode (ESI-).

Section 2: Sample Preparation & Liquid Chromatography

The goal of this stage is twofold: to present the analyte to the mass spectrometer in a compatible solvent system and to chromatographically separate it from any matrix components or impurities.

Experimental Protocol: Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of 50:50 methanol:water. This solution is used to prepare calibration standards.

-

Calibration Curve Standards: Perform serial dilutions from the working stock solution using 50:50 methanol:water to create a series of standards ranging from the low pg/mL to ng/mL level, depending on the required sensitivity.

Chromatographic Method

A reversed-phase chromatographic method provides excellent retention and peak shape for polar aromatic compounds like this compound.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 stationary phases provide robust hydrophobic retention for aromatic rings. The short length and small particle size are ideal for fast, high-efficiency separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | An acidic modifier ensures the phenolic proton is protonated on-column, leading to better retention and peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |

| Gradient | 5% B to 95% B over 3 minutes | A generic gradient that can be optimized to ensure the analyte elutes in a region free from matrix interference. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |

| Injection Volume | 5 µL | A small volume minimizes peak distortion. |

Section 3: Mass Spectrometry Method Development

Ionization Source Selection: The Critical Choice

Electrospray Ionization (ESI) is the preferred technique for polar molecules that can be readily ionized in solution.[2] Given the acidic nature of the phenolic group, ESI in negative ion mode is the optimal choice for achieving the highest sensitivity.[3][4] In this mode, the instrument's high voltage facilitates the removal of the phenolic proton, forming the [M-H]⁻ ion.

Full Scan and MS/MS Analysis

The first step in the MS is to confirm the mass of the deprotonated parent molecule.

-

Infusion: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer.

-

Full Scan (Q1 Scan): In negative ion mode, scan a mass range that includes the expected m/z of the [M-H]⁻ ion (e.g., m/z 50-200). The most abundant ion observed should be the deprotonated molecule at m/z 154.0 .

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 154.0) in the first quadrupole (Q1). Apply a collision gas (typically argon or nitrogen) in the collision cell (Q2) to induce fragmentation.[5] Scan the third quadrupole (Q3) to detect the resulting fragment ions.

Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound is expected to proceed through characteristic losses related to its functional groups. The electron-withdrawing nature of the nitrile and fluorine atoms stabilizes the phenoxide anion, requiring sufficient collision energy to induce fragmentation.

The most probable fragmentation pathways involve the loss of small, stable neutral molecules. Based on the fragmentation of similar benzonitrile and phenolic structures, the following primary fragments are proposed:[6][7]

-

Loss of CO (Carbon Monoxide): A common fragmentation pathway for phenols, leading to a five-membered ring fragment.

-

[C₇H₂F₂NO]⁻ → [C₆H₂F₂N]⁻ + CO (m/z 154.0 → m/z 126.0)

-

-

Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation for nitrile-containing compounds.

-

[C₇H₂F₂NO]⁻ → [C₆H₂F₂O]⁻ + HCN (m/z 154.0 → m/z 127.0)

-

The relative abundance of these fragments can be tuned by optimizing the collision energy. A higher collision energy will favor more extensive fragmentation.

Caption: Proposed CID fragmentation pathway for this compound.

Section 4: Quantitative Analysis Workflow (LC-MRM)

For ultimate selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is the gold standard. This tandem MS technique involves selecting a specific precursor ion in Q1, fragmenting it in Q2, and monitoring for a specific product ion in Q3.

MRM Method Development

-

Select Transitions: Based on the product ion scan, select the most intense and specific fragment ions.

-

Quantifier: The most abundant and stable transition (e.g., 154.0 → 126.0). This transition is used for calculating the concentration.

-

Qualifier: A second, less abundant transition (e.g., 154.0 → 127.0). This transition is used to confirm the identity of the analyte. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards.

-

-

Optimize Parameters: For each MRM transition, optimize the collision energy (CE) and other instrument-specific parameters (e.g., declustering potential) to maximize the signal intensity.

Method Validation

A quantitative method must be validated to ensure its performance is acceptable for its intended purpose. Validation should be performed according to established regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[8][9][10][11]

Caption: Standard workflow for quantitative LC-MS/MS analysis.

The following table summarizes key validation parameters and typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing the response of the analyte in matrix versus neat solution. Should be consistent and reproducible. |

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet exacting process. By leveraging its intrinsic physicochemical properties—specifically the acidic phenolic proton—a highly sensitive and selective method can be developed using liquid chromatography coupled with negative ion electrospray ionization tandem mass spectrometry. A systematic approach to method development, from chromatographic separation to the optimization of MRM transitions, is essential. Rigorous method validation in accordance with regulatory standards ensures that the data generated is reliable, reproducible, and fit for purpose, supporting critical decisions in drug development and manufacturing.

References

-

FDA. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Available at: [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

-

Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

-

de Rijke, E., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of phenol. Available at: [Link]

-

Rap, D. B., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. Astronomy & Astrophysics. Available at: [Link]

-

Rap, D. B., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. ResearchGate. Available at: [Link]

-

Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Cenmed Enterprises. This compound. Available at: [Link]

-

Wikipedia. Collision-induced dissociation. Available at: [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. novaresearch.unl.pt [novaresearch.unl.pt]

- 7. researchgate.net [researchgate.net]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. fda.gov [fda.gov]

- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

FT-IR spectrum of 3,5-Difluoro-4-hydroxybenzonitrile

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Difluoro-4-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-listing to offer a foundational understanding of how the molecule's unique structure dictates its vibrational spectrum. We will explore the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and provide a detailed interpretation of the resulting spectrum. The causality behind experimental choices and analytical deductions is emphasized to ensure a robust and reproducible understanding of the material's characterization.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

This compound (PubChem CID: 10749406) is a polysubstituted aromatic compound whose utility in organic synthesis is derived from its distinct functional groups: a nitrile (–C≡N), a hydroxyl (–OH), and two fluorine atoms (–F) attached to a benzene ring.[1][2] The precise arrangement of these groups governs the molecule's reactivity and physical properties.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of such molecules.[3] By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" directly correlated to the functional groups and overall structure. For a molecule like this compound, FT-IR is indispensable for verifying the presence of the key nitrile and hydroxyl moieties and confirming the integrity of the substituted aromatic framework.

Theoretical Principles: Correlating Structure with Spectral Features

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. The frequency of each vibration is determined by the masses of the bonded atoms and the strength of the chemical bond connecting them. The key functional groups and their expected vibrational characteristics are as follows:

-

Hydroxyl (–OH) Group: The O–H stretching vibration in phenols typically appears as a strong, broad absorption band in the 3200–3600 cm⁻¹ region.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding (O–H···N or O–H···O), which is significant in the solid state. The C–O stretching vibration of a phenol is also characteristic, appearing in the 1200-1260 cm⁻¹ range, distinguishing it from aliphatic alcohols.[4]

-

Nitrile (–C≡N) Group: The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in an IR spectrum. It appears as a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹.[6] For aromatic nitriles, this peak is often found near 2240 cm⁻¹.[6][7] Its intensity and exact position can be influenced by the electronic effects of other substituents on the aromatic ring.[8][9]

-

Carbon–Fluorine (C–F) Bonds: The C–F bond is the strongest single bond in organic chemistry, leading to intense absorption bands.[10] These C–F stretching vibrations are found in the 1000–1360 cm⁻¹ region.[10] For molecules with multiple fluorine atoms, this absorption may split into symmetric and asymmetric stretching modes, often resulting in multiple strong peaks that can dominate the fingerprint region.[10][11]

-

Substituted Benzene Ring: The aromatic ring gives rise to several characteristic vibrations:

-

Aromatic C–H Stretch: These appear as weak to medium absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[4][12]

-

Ring C=C Stretches: These occur as a series of medium to strong peaks in the 1450–1600 cm⁻¹ region.[4][12]

-

Out-of-Plane (OOP) C–H Bending: The substitution pattern on the benzene ring strongly influences the C–H "wagging" vibrations below 900 cm⁻¹.[12][13] For this compound, the ring is 1,2,4,5-tetrasubstituted, leaving two adjacent C-H bonds. This pattern is expected to produce a characteristic absorption in the 800-900 cm⁻¹ range.

-

Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powders like this compound. It requires minimal to no sample preparation, avoids complications from moisture often associated with KBr pellets, and ensures excellent sample-to-crystal contact for high-quality data.[14][15][16]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.[17]

-

-

Crystal Cleaning (Causality: Prevent Cross-Contamination):

-

Thoroughly clean the ATR crystal surface. A common and effective procedure is to wipe the crystal with a lint-free swab soaked in isopropyl alcohol, followed by a dry swab to remove any residual solvent.

-

Rationale: Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate results.

-

-

Background Spectrum Acquisition (Causality: Isolate Sample Absorptions):

-

With the clean, empty ATR crystal in place, lower the pressure clamp to apply consistent pressure.

-

Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Rationale: This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself.

-

-

Sample Application and Measurement:

-

Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[17]

-

Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

-

Rationale: The ATR effect relies on an evanescent wave that penetrates only a few microns into the sample.[15] Poor contact results in a weak, low-quality spectrum with poor signal-to-noise.

-

Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

-

Data Processing and Post-Acquisition:

-